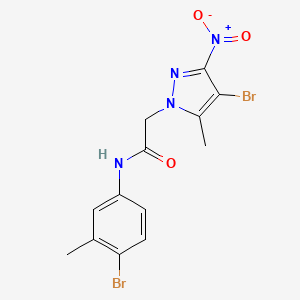![molecular formula C13H18NNaO6S B6019643 sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate](/img/structure/B6019643.png)
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an acetylphenoxy group, a hydroxypropyl group, and an ethylsulfamate group. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-acetylphenol: This can be achieved through the acetylation of phenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Formation of 3-(2-acetylphenoxy)-2-hydroxypropyl intermediate: This step involves the reaction of 2-acetylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form the desired intermediate.
Introduction of the ethylsulfamate group: The final step involves the reaction of the intermediate with ethylsulfamic acid in the presence of a dehydrating agent such as thionyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate involves its interaction with specific molecular targets and pathways. The compound’s acetylphenoxy group can interact with enzymes and receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the ethylsulfamate group can contribute to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Acetylphenoxy)-N-phenylacetamide
- 2-(4-Acetylphenoxy)-N-phenylacetamide
- 2-(3-Acetylphenoxy)-N,N-dimethylacetamide
Uniqueness
Sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced solubility, stability, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
sodium;N-[3-(2-acetylphenoxy)-2-hydroxypropyl]-N-ethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S.Na/c1-3-14(21(17,18)19)8-11(16)9-20-13-7-5-4-6-12(13)10(2)15;/h4-7,11,16H,3,8-9H2,1-2H3,(H,17,18,19);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOCAPOQUVGNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(COC1=CC=CC=C1C(=O)C)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-5-({3-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6019590.png)
![1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B6019598.png)
![7-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6019599.png)
![N-(4-isopropoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6019601.png)
![1-(cyclohexylmethyl)-5-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6019605.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6019614.png)
methanol](/img/structure/B6019617.png)
![METHYL 2-({[(2-OXOTHIOLAN-3-YL)CARBAMOYL]METHYL}SULFANYL)BENZOATE](/img/structure/B6019624.png)
![3-hydroxy-3-{[isopropyl(methyl)amino]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6019637.png)
![2-CHLORO-N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZAMIDE](/img/structure/B6019650.png)
![2-[4-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6019655.png)
![1-[2-(2-fluorophenoxy)ethyl]-3-methylpiperazine](/img/structure/B6019657.png)
